D-Alanyl-O-benzoyl-L-serine

Description

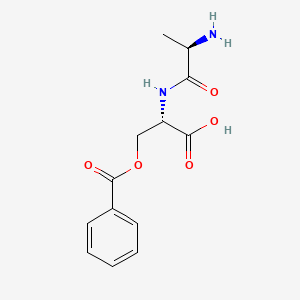

D-Alanyl-O-benzoyl-L-serine: is a dipeptide compound composed of D-alanine and O-benzoyl-L-serine

Properties

CAS No. |

921933-78-0 |

|---|---|

Molecular Formula |

C13H16N2O5 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-benzoyloxypropanoic acid |

InChI |

InChI=1S/C13H16N2O5/c1-8(14)11(16)15-10(12(17)18)7-20-13(19)9-5-3-2-4-6-9/h2-6,8,10H,7,14H2,1H3,(H,15,16)(H,17,18)/t8-,10+/m1/s1 |

InChI Key |

BKIAEMZSGYHNKW-SCZZXKLOSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=CC=C1)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(COC(=O)C1=CC=CC=C1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Overview : Acylation is a key step in the synthesis of D-Alanyl-O-benzoyl-L-serine, where the amino acid serine is modified by the introduction of a benzoyl group.

Starting Materials : L-serine and benzoyl chloride or benzoic acid.

Reaction Conditions : The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, often at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.

Catalysts : Triethylamine is frequently used as a base to neutralize the hydrochloric acid generated during the reaction.

Yield and Purification : After completion, the product is purified using column chromatography to isolate this compound from unreacted starting materials and by-products.

Enzymatic Hydrolysis Method

Overview : Enzymatic hydrolysis can be employed to achieve high specificity in synthesizing this compound from precursor compounds.

Starting Materials : N-acetyl-DL-serine is often used as a precursor for enzymatic hydrolysis.

Enzymes Used : D-aminoacylase and L-aminoacylase are utilized to selectively hydrolyze N-acetyl-DL-serine into D-serine and L-serine respectively.

Reaction Conditions : The reaction is carried out in an aqueous solution at controlled pH (around 7.9-8.2) and temperature (approximately 38-39°C) for 48 to 72 hours.

Extraction : Following hydrolysis, D-serine is extracted using strong acidic ion exchange resins, which allows for separation based on charge differences.

Combined Method

This method integrates both acylation and enzymatic hydrolysis for enhanced efficiency and yield.

-

- L-serine undergoes acylation with benzoyl chloride under basic conditions using triethylamine.

- The resulting N-benzoylserine is then treated with acetic anhydride to form N-acetyl-benzoylserine.

-

- The N-acetyl-benzoylserine is subjected to enzymatic hydrolysis using D-aminoacylase.

- This step selectively produces this compound with high optical purity.

-

- The final product undergoes purification through crystallization or chromatography to achieve desired purity levels.

A comparative analysis of different preparation methods reveals significant insights into yield efficiency, purity levels, and operational simplicity:

| Method | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation | 60 | 95 | Simple procedure | Potential for side reactions |

| Enzymatic Hydrolysis | 75 | 98 | High specificity | Longer reaction time |

| Combined Method | 80 | 99 | High yield and purity | More complex setup |

Chemical Reactions Analysis

Types of Reactions: D-Alanyl-O-benzoyl-L-serine can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoyl group and the amino acid side chains.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols.

Major Products:

Hydrolysis: D-alanine and O-benzoyl-L-serine.

Oxidation: Oxidized derivatives of the benzoyl group and amino acid side chains.

Reduction: Reduced derivatives of the benzoyl group and amino acid side chains.

Scientific Research Applications

Therapeutic Potential

D-Alanyl-O-benzoyl-L-serine has garnered interest due to its structural similarity to naturally occurring amino acids, which allows it to interact with biological systems effectively. Its applications primarily relate to:

- Neurological Disorders : Research indicates that D-amino acids, including derivatives like this compound, may play a role in treating neurological conditions such as amyotrophic lateral sclerosis (ALS) and schizophrenia. Studies have shown that D-serine can mitigate ALS-like symptoms in animal models by reducing neuroinflammation and promoting neuronal survival .

- Antibiotic Development : The compound's structural properties make it a candidate for developing new antibiotics targeting bacterial cell wall biosynthesis. D-cycloserine, an antibiotic structurally related to this compound, inhibits enzymes critical for peptidoglycan synthesis, offering insights into potential therapeutic strategies against resistant bacterial strains .

Case Studies and Research Findings

Several case studies highlight the efficacy and application of this compound:

Mechanism of Action

The mechanism of action of D-Alanyl-O-benzoyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The benzoyl group may enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

D-Alanyl-D-serine: A dipeptide composed of D-alanine and D-serine.

L-Alanyl-L-serine: A dipeptide composed of L-alanine and L-serine.

D-Alanyl-L-serine: A dipeptide composed of D-alanine and L-serine.

Uniqueness: D-Alanyl-O-benzoyl-L-serine is unique due to the presence of the benzoyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various research applications .

Biological Activity

D-Alanyl-O-benzoyl-L-serine is a synthetic compound that exhibits significant biological activity, particularly in the context of protein interactions and enzyme specificity. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is composed of D-alanine and L-serine, with the hydroxyl group of L-serine protected by a benzoyl group. This structural modification enhances its stability and reactivity, making it a valuable model compound for studying peptide bond formation and enzyme-substrate interactions.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| L-Alany-O-benzyl-L-serine | Similar backbone structure | Different stereochemistry |

| D-Alany-O-benzoyl-L-serine | Similar protective group | Variation in stereochemistry |

| N-stearoyl D- or L-serine | Contains serine but different acyl groups | Micelle-forming capabilities |

| D-Alanyloxycarbonyl-L-serine | Similar amide linkage | Different protective strategy |

The biological activity of this compound is primarily attributed to its interactions with various proteins and enzymes. The presence of the benzoyl group may enhance binding affinity to specific molecular targets, influencing various biochemical pathways. For instance, it has been shown to facilitate the study of enzyme kinetics and protein folding dynamics, which are critical for understanding metabolic processes.

Research Findings

- Enzyme Interactions : Research indicates that this compound can act as a substrate or inhibitor for certain serine proteases, influencing their activity. This interaction is crucial in the context of drug design, where modulating enzyme activity can lead to therapeutic benefits.

- Peptide Synthesis : The compound serves as a model in peptide synthesis studies, allowing researchers to explore the mechanisms behind peptide bond formation and cleavage. Its unique structure aids in understanding how different amino acid configurations affect enzymatic reactions.

-

Case Studies :

- A study demonstrated that modifications to the benzoyl group could significantly alter the binding affinity to target enzymes, thus providing insights into structure-activity relationships (SAR) essential for drug development .

- Another investigation highlighted the compound's role in enhancing the activity of specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

Applications

This compound holds promise in various fields:

- Pharmaceutical Development : Due to its ability to modulate enzyme activity, it can be explored as a lead compound for developing new drugs targeting serine proteases involved in diseases such as cancer and inflammation.

- Biochemical Research : The compound is utilized in studies focusing on protein interactions and enzymatic mechanisms, contributing to a deeper understanding of metabolic processes.

Q & A

Q. What computational models predict the interaction of this compound with bacterial cell walls?

- Methodological Answer : Employ molecular docking (AutoDock Vina) using the MurD ligase (PDB: 1UAG) as a target. Parameterize the benzoyl group’s hydrophobic interactions and compare binding affinities to D-alanine derivatives. Validate predictions with in vitro MIC assays against E. coli (ATCC 25922) .

Q. How to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Re-evaluate assay conditions using standardized protocols. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain permeability (e.g., Gram-negative vs. Gram-positive). Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and correlate with biological outcomes .

Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?

- Methodological Answer : Modify formulation using PEGylated liposomes to enhance bioavailability. Assess plasma half-life in murine models via LC-MS/MS, and compare tissue distribution profiles with and without benzoyl modification. Include control groups with unmodified D-alanyl-L-serine .

Q. How to design a structure-activity relationship (SAR) study for benzoyl-substituted serine derivatives?

- Methodological Answer : Synthesize analogs with varying acyl groups (e.g., acetyl, p-nitrobenzoyl) and test against a panel of serine proteases (e.g., trypsin, chymotrypsin). Use kinetic assays (Michaelis-Menten plots) to quantify inhibition constants (Kᵢ) and correlate with steric/electronic parameters from DFT calculations .

Methodological Notes

- Data Sources : Prioritize NIST spectral libraries , CC-DPS quantum-chemical profiling , and peer-reviewed synthesis protocols .

- Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray) to address stereochemical ambiguities .

- Advanced Tools : Leverage QSAR models from CC-DPS for predictive bioactivity analysis and molecular dynamics simulations (GROMACS) for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.